Methyl 3-((3-aminopropyl)thio)propanoate
Description
Methyl 3-((3-aminopropyl)thio)propanoate is a chemical compound with the molecular formula C7H15NO2S. It is a clear, pale liquid with a molecular weight of 177.26 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
methyl 3-(3-aminopropylsulfanyl)propanoate |
InChI |
InChI=1S/C7H15NO2S/c1-10-7(9)3-6-11-5-2-4-8/h2-6,8H2,1H3 |
InChI Key |
AEYVMNKGQRDBJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-aminopropyl)thio)propanoate typically involves the reaction of 3-mercaptopropionic acid with methyl acrylate in the presence of a base, followed by the addition of 3-aminopropylamine. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-aminopropyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-((3-aminopropyl)thio)propanoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 3-((3-aminopropyl)thio)propanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, making it useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methylthio)propanoate
- Methyl 3-(methylmercapto)propionate
- Ethyl 3-(methylthio)propanoate
Uniqueness
Methyl 3-((3-aminopropyl)thio)propanoate is unique due to its combination of an ester group and an aminopropylthio group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Biological Activity
Methyl 3-((3-aminopropyl)thio)propanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a thioether functional group and an amino group, which are crucial for its biological interactions. The synthesis of this compound typically involves the reaction of methyl propanoate with 3-aminopropyl thiol under acidic or basic conditions, leading to the formation of the thioether linkage.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of protein synthesis, similar to other compounds in its class. For instance, derivatives linked to pleuromutilin have shown effectiveness against Gram-positive bacteria by binding to the peptidyl transferase center of the bacterial ribosome .
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 18 | 100 |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression. A notable study reported that compounds with similar structures displayed enhanced activity against various cancer types, including breast and lung cancers .
The biological activity of this compound can be attributed to its functional groups:
- Amino Group : This group can interact with various biological targets such as enzymes or receptors, potentially modifying their activity.
- Thioether Linkage : This feature may facilitate binding to metal ions or enhance interactions with other molecular targets, influencing the compound's overall efficacy.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
